2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide
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Overview
Description
1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a tert-butylamino group, a chloro group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea typically involves the reaction of 4-(tert-butylamino)-6-chloro-1,3,5-triazine with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(tert-butylamino)-6-chloro-1,3,5-triazine: A precursor in the synthesis of the compound.
Phenylurea Derivatives: Compounds with similar urea moieties but different substituents on the triazine ring.
Uniqueness: 1-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClN7O |
---|---|
Molecular Weight |
335.79 g/mol |
IUPAC Name |
1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]-3-phenylurea |
InChI |
InChI=1S/C14H18ClN7O/c1-14(2,3)20-11-17-10(15)18-12(19-11)21-22-13(23)16-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,16,22,23)(H2,17,18,19,20,21) |
InChI Key |
SKIZZUXPDMDJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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